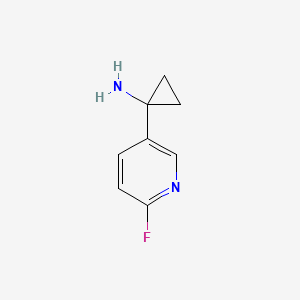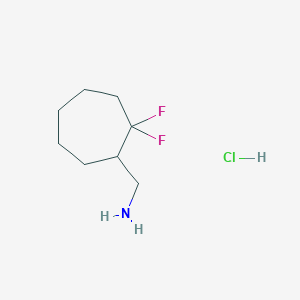
(2,2-Difluorocycloheptyl)methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two hydrogen atoms on the cycloheptyl ring are replaced by fluorine atoms, and the methanamine group is attached to the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: The starting material, cycloheptane, undergoes a fluorination reaction to introduce the two fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination: The fluorinated cycloheptane is then subjected to an amination reaction to introduce the methanamine group. This can be done using reagents like ammonia or primary amines in the presence of a catalyst.
Hydrochloride Formation: The final step involves converting the free base (2,2-Difluorocycloheptyl)methanamine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.
Salt Formation and Purification: Converting the product to its hydrochloride salt and purifying it through crystallization or other separation techniques.
化学反应分析
Types of Reactions
(2,2-Difluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
科学研究应用
(2,2-Difluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2,2-Difluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (2,2-Difluorocyclohexyl)methanaminehydrochloride
- (2,2-Difluorocyclopentyl)methanaminehydrochloride
- (2,2-Difluorocyclooctyl)methanaminehydrochloride
Uniqueness
(2,2-Difluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered or five-membered ring analogs. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C8H16ClF2N |
|---|---|
分子量 |
199.67 g/mol |
IUPAC 名称 |
(2,2-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)5-3-1-2-4-7(8)6-11;/h7H,1-6,11H2;1H |
InChI 键 |
TZNNJTQKXPCRME-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)(F)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



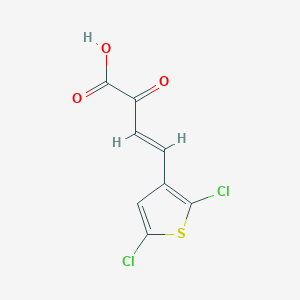

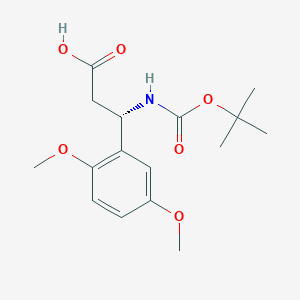
amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)
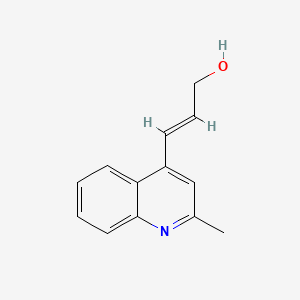
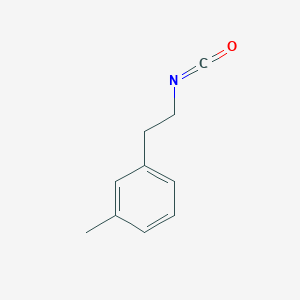
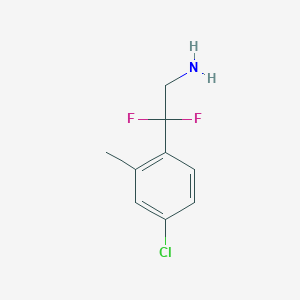
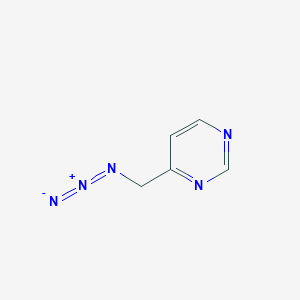
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
